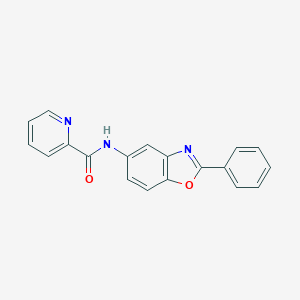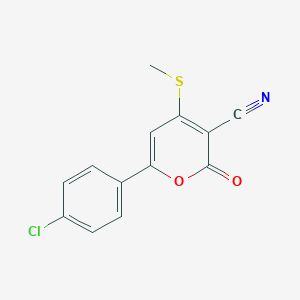
4-bromo-N-(8-quinolinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(8-quinolinyl)benzenesulfonamide, also known as BQS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BQS is a sulfonamide derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(8-quinolinyl)benzenesulfonamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes such as carbonic anhydrase and topoisomerase II. 4-bromo-N-(8-quinolinyl)benzenesulfonamide has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-bromo-N-(8-quinolinyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. 4-bromo-N-(8-quinolinyl)benzenesulfonamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of cytokines such as TNF-α and IL-6. In addition, 4-bromo-N-(8-quinolinyl)benzenesulfonamide has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N-(8-quinolinyl)benzenesulfonamide has several advantages as a research tool. The compound is relatively easy to synthesize and purify. 4-bromo-N-(8-quinolinyl)benzenesulfonamide has also been found to exhibit a high degree of selectivity towards certain enzymes and cells. However, 4-bromo-N-(8-quinolinyl)benzenesulfonamide also has some limitations. The compound is relatively unstable and can degrade over time. In addition, 4-bromo-N-(8-quinolinyl)benzenesulfonamide has been found to exhibit cytotoxicity towards certain cells, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 4-bromo-N-(8-quinolinyl)benzenesulfonamide. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the identification of new applications for 4-bromo-N-(8-quinolinyl)benzenesulfonamide in fields such as medicinal chemistry and biochemistry. In addition, further studies are needed to fully understand the mechanism of action of 4-bromo-N-(8-quinolinyl)benzenesulfonamide and its potential use as a research tool.
Applications De Recherche Scientifique
4-bromo-N-(8-quinolinyl)benzenesulfonamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. 4-bromo-N-(8-quinolinyl)benzenesulfonamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Formule moléculaire |
C15H11BrN2O2S |
|---|---|
Poids moléculaire |
363.2 g/mol |
Nom IUPAC |
4-bromo-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H11BrN2O2S/c16-12-6-8-13(9-7-12)21(19,20)18-14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H |
Clé InChI |
FQIIAMSIGINTCM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)Br)N=CC=C2 |
SMILES canonique |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)Br)N=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Bromo-4-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B246083.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B246085.png)
![(3,5-Dimethoxy-phenyl)-[4-(2-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B246087.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B246094.png)
![N-[4-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B246096.png)

![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B246100.png)
![3,4,5-trimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B246102.png)
![4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B246103.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B246104.png)


